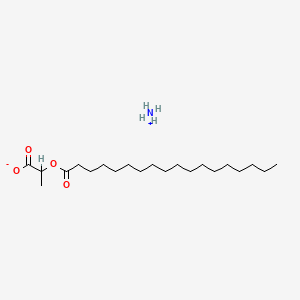

Ammonium 1-carboxylatoethyl stearate

Description

Properties

CAS No. |

74173-78-7 |

|---|---|

Molecular Formula |

C21H43NO4 |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

azanium;2-octadecanoyloxypropanoate |

InChI |

InChI=1S/C21H40O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);1H3 |

InChI Key |

MHGUZECDIRJQKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Rational Design and Synthesis Pathways for Ammonium (B1175870) 1-carboxylatoethyl Stearate (B1226849)

The rational design of ammonium 1-carboxylatoethyl stearate is centered on the strategic combination of a long-chain fatty acid (stearic acid), a hydroxyl-containing carboxylic acid (lactic acid), and an ammonium cation. This molecular architecture imparts amphiphilic properties to the target compound, with the stearate chain providing a lipophilic character and the carboxylatoethyl and ammonium groups contributing to its hydrophilic nature.

The primary synthetic pathway for this compound involves a two-step process:

Esterification: The initial step is the esterification of stearic acid with lactic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is conducted at elevated temperatures to drive the formation of the ester bond. The product of this step is stearoyl lactic acid.

Neutralization: The resulting stearoyl lactic acid is then neutralized with an ammonium source, such as aqueous ammonia (B1221849) or ammonium carbonate, to form the final product, this compound. The use of ammonium carbonate can be advantageous as it may help in controlling the reaction and minimizing excessive foaming.

Exploration of Synthetic Routes for Related 1-Carboxylatoethyl Derivatives (e.g., sodium, potassium, and iminodiacetate (B1231623) analogues)

The synthetic principles applied to this compound can be extended to produce a variety of related 1-carboxylatoethyl derivatives.

Sodium and Potassium Analogues: The synthesis of sodium and potassium 1-carboxylatoethyl stearate follows a similar pathway to the ammonium analogue. After the initial esterification of stearic acid and lactic acid, the resulting stearoyl lactic acid is neutralized with a corresponding base, such as sodium hydroxide (B78521) or potassium hydroxide (potash), to yield the respective sodium or potassium salt. smolecule.comwikipedia.org

Iminodiacetate Analogue: A hypothetical synthetic route for an iminodiacetate analogue could involve the reaction of a reactive derivative of stearoyl lactic acid, such as its acid chloride, with iminodiacetic acid. This would introduce the iminodiacetate group, a chelating agent, potentially imparting novel properties to the final molecule.

Alternative synthetic strategies for these derivatives include enzymatic esterification, which utilizes lipases to catalyze the reaction under milder conditions, and chemical esterification using more reactive starting materials like stearoyl chloride.

Optimization Strategies for Yield and Purity in Laboratory and Scalable Synthesis

Optimizing the synthesis of 1-carboxylatoethyl stearate derivatives is crucial for both laboratory-scale research and potential industrial applications. Key parameters that can be adjusted to improve yield and purity include reaction temperature, reaction time, and the molar ratio of reactants.

For instance, in the synthesis of a related compound, triethyl ammonium stearate, it was observed that the synthesis efficiency increased significantly from 61.3% to 90.5% as the temperature was raised from 35°C to 55°C. researchgate.net Similarly, the reaction time plays a critical role; for the same compound, the yield rapidly increased when the reaction time was extended from 4 to 8 hours. researchgate.net However, prolonged reaction times may not always lead to a proportional increase in yield and could potentially impact purity.

Solvent selection is another important consideration. For the synthesis of triethyl ammonium oleate (B1233923) and stearate, ethanol (B145695) was found to be a suitable solvent as it dissolves the ionic liquid products while leaving the co-product, KCl, undissolved, thus simplifying purification. researchgate.net Furthermore, solvent-free synthesis under reduced pressure has been explored as a method to enhance energy efficiency and minimize waste. smolecule.com

Table 1: Investigated Impact of Temperature and Reaction Time on Stearate Synthesis

| Parameter | Observation | Compound |

| Temperature | Synthesis efficiency increases from 61.3% to 90.5% as temperature rises from 35°C to 55°C. researchgate.net | Triethyl ammonium stearate |

| Reaction Time | Optimal reaction time was determined to be 7 hours for high yield. | Ammonium stearate |

| Reaction Time | Increased reaction time can lead to higher yield but potentially lower purity. | Not specified |

This table is interactive. Click on the headers to sort the data.

Studies on Reaction Kinetics and Mechanistic Understanding of Formation

The formation of this compound is governed by the kinetics of the two primary reaction steps: esterification and neutralization. The esterification of stearic acid with lactic acid is a classic example of a Fischer esterification reaction. The mechanism involves the protonation of the carboxylic acid group of lactic acid, followed by nucleophilic attack by the hydroxyl group of stearic acid. This is a reversible reaction, and the removal of water is often necessary to drive the equilibrium towards the product side.

The subsequent neutralization is an acid-base reaction. The kinetics of such reactions are typically very fast. For related ammonium carboxylate systems, it has been observed that the formation of ammonia is proportional to the concentration of the ammonium and alkyl carboxylate in the aqueous bulk, which is consistent with first-order kinetics. researchgate.net The rate of reaction can be influenced by the length of the alkyl chain of the carboxylate. researchgate.net

Spectroscopic techniques such as infrared spectroscopy and X-ray diffraction can be employed to characterize the structure and molecular arrangement of the final product and related fatty acid salts, providing further insight into the reaction mechanism and product formation.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to defining the molecular structure of Ammonium (B1175870) 1-carboxylatoethyl stearate (B1226849) by probing the energy states of its constituent atoms and bonds.

Infrared (IR) spectroscopy provides critical insights into the functional groups present in Ammonium 1-carboxylatoethyl stearate and their local chemical environment. The IR spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The presence of the ester and carboxylate functionalities gives rise to strong and characteristic carbonyl (C=O) stretching vibrations. For aliphatic esters, the C=O stretch typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The carboxylate group (COO⁻) is distinguished by two strong stretching bands: an asymmetric stretch (νₐ(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). In N-acyl amino acid derivatives, these bands can be observed around 1602 cm⁻¹ and 1433 cm⁻¹, respectively. researchgate.net The ammonium ion (NH₄⁺) exhibits characteristic N-H stretching and bending vibrations. The N-H stretching vibrations are typically observed as a broad band in the region of 3300-3000 cm⁻¹.

The long stearate chain is identified by the characteristic stretching and bending vibrations of its methylene (B1212753) (CH₂) and methyl (CH₃) groups. The asymmetric and symmetric stretching vibrations of the C-H bonds in these groups are found just below 3000 cm⁻¹, typically around 2920 cm⁻¹ and 2850 cm⁻¹, respectively.

The C-O stretching vibrations of the ester group are also prominent, appearing as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additionally, C-N stretching vibrations from the amino acid-like portion of the molecule can be expected in the 1220-1020 cm⁻¹ range. docbrown.info

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (NH₄⁺) | N-H Stretch | 3300-3000 | Strong, Broad |

| Alkane (CH₂, CH₃) | C-H Stretch | 2960-2850 | Strong |

| Ester (C=O) | C=O Stretch | 1750-1735 | Strong |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1430 | Strong |

| Ester (C-O) | C-O Stretch | 1300-1000 | Strong |

| Amine (C-N) | C-N Stretch | 1220-1020 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a related compound, ethyl stearate, the following characteristic signals are observed: a triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) protons of the stearate chain, a large signal around 1.26 ppm for the numerous methylene (CH₂) protons of the chain, a triplet at about 2.20-2.30 ppm for the methylene group alpha to the ester carbonyl, a quartet around 4.08-4.16 ppm for the methylene protons of the ethyl ester group, and a triplet around 1.17-1.26 ppm for the methyl protons of the ethyl ester group. nih.govchemicalbook.comaocs.org

For this compound, additional signals would be expected for the "1-carboxylatoethyl" moiety. The proton on the carbon bearing the carboxylate and the ester group (the α-proton) would likely appear as a quartet, shifted downfield due to the electron-withdrawing nature of the adjacent oxygen and carbonyl groups. The methyl group protons of this moiety would appear as a doublet.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. libretexts.org The carbons of the long alkyl chain of the stearate would produce a series of signals in the aliphatic region (approximately 10-40 ppm). The carbon atoms of the "1-carboxylatoethyl" group would have distinct chemical shifts, with the carboxylate carbon appearing at the downfield end of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (based on ethyl stearate)

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| Stearate CH₃ | Triplet | ~0.9 |

| Stearate (CH₂)n | Multiplet | ~1.2-1.6 |

| Stearate CH₂-C=O | Triplet | ~2.3 |

| O-CH₂-CH₃ (Ester) | Quartet | ~4.1 |

| O-CH₂-CH₃ (Ester) | Triplet | ~1.2 |

| α-CH (on ethyl linker) | Quartet | (Predicted downfield) |

| CH₃ (on ethyl linker) | Doublet | (Predicted) |

Diffraction Methods for Crystalline and Amorphous State Characterization

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a long-chain molecule like this compound, XRD can reveal information about the packing of the alkyl chains and the arrangement of the ionic head groups. In related long-chain esters, such as β-sitosteryl esters, XRD has shown that the molecules can pack in a bilayer structure. mdpi.com The lamellar spacing in such structures is dependent on the length of the fatty acid chain. mdpi.com

In the absence of single crystals suitable for XRD, powder X-ray diffraction (PXRD) can be used to characterize the material. PXRD patterns can distinguish between crystalline and amorphous phases and can provide information on the degree of crystallinity. nih.gov For ammonium carboxylate salts, PXRD has been used to monitor the formation of cocrystals and to identify new crystalline phases. nih.gov The diffraction pattern of crystalline this compound would be expected to show a series of sharp peaks, with the low-angle region revealing information about the long-range ordering of the stearate chains. An amorphous sample would exhibit a broad, featureless halo.

Advanced Computational Modeling for Structural and Conformational Insights

In the absence of extensive experimental data, computational modeling provides a powerful means to predict the structure and conformational dynamics of this compound. Molecular dynamics (MD) simulations, for instance, can be used to explore the conformational landscape of the flexible stearate chain and the interactions between the ammonium and carboxylate ions. Such simulations have been employed to study the distribution of quaternary ammonium salts in the interlayer space of montmorillonite, providing insights at a molecular level that are not attainable through experimental measurements alone. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties, such as IR and NMR spectra, which can then be compared with experimental data to validate the proposed structure. mpg.de These calculations can also provide insights into the nature of the bonding and the electronic structure of the molecule. For example, computational studies have been used to investigate the mechanism of ammonium-catalyzed decarboxylation of carboxylic acids. uci.edu While not directly related to the structure of the target molecule, this demonstrates the utility of computational methods in understanding the reactivity and properties of ammonium carboxylate systems. Through a combination of these computational approaches, a detailed model of the three-dimensional structure and dynamic behavior of this compound can be developed.

Colloidal and Supramolecular Behavior in Solution

Fundamental Studies of Self-Assembly and Aggregation Phenomena

The self-assembly of amphiphilic molecules like Ammonium (B1175870) 1-carboxylatoethyl stearate (B1226849) in solution is a spontaneous process driven by the minimization of free energy. The primary driving force is the hydrophobic effect, which compels the long stearate tails to avoid contact with water molecules. This leads to their aggregation, forming a hydrophobic core, while the hydrophilic headgroups, containing the ammonium and carboxylatoethyl moieties, remain exposed to the aqueous environment.

Determination of Critical Micelle Concentration (CMC) and Factors Influencing Micellization

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes spontaneous. wikipedia.orgnanoscience.com Above the CMC, additional surfactant monomers added to the solution will preferentially form micelles rather than remaining as individual molecules. wikipedia.org For Ammonium 1-carboxylatoethyl stearate, the CMC is expected to be very low due to the significant hydrophobicity of the C18 stearate chain.

Several factors influence the CMC of zwitterionic surfactants:

Hydrophobic Chain Length: A primary determinant of the CMC is the length of the hydrophobic tail. Longer chains lead to a lower CMC because the greater hydrophobic effect provides a stronger driving force for micellization. Studies on homologous series of surfactants consistently show a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. nih.gov Therefore, the stearate tail of this compound would result in a significantly lower CMC compared to analogs with shorter chains.

Temperature: The effect of temperature on the CMC of zwitterionic surfactants can be complex, often showing a U-shaped curve where the CMC initially decreases with temperature, reaches a minimum, and then increases. cardiff.ac.uk This behavior is a result of the competing effects of temperature on water structure and monomer solubility.

Presence of Electrolytes: The addition of salts to a solution of zwitterionic surfactants generally leads to a decrease in the CMC. The electrolytes can screen the electrostatic interactions between the charged headgroups, reducing repulsion and facilitating aggregation at lower concentrations.

pH: The pH of the solution can significantly impact the charge of the carboxylatoethyl group. At low pH, the carboxylate group will be protonated, reducing the zwitterionic character and altering the headgroup interactions, which in turn would affect the CMC.

The following table, based on data from analogous zwitterionic surfactants, illustrates the effect of hydrocarbon chain length on the CMC.

| Surfactant Analog (2C(n)AmCa) | Hydrocarbon Chain Length (n) | Critical Micelle Concentration (CMC) (mol/L) |

| 2C(8)AmCa | 8 | 1.2 x 10-2 |

| 2C(10)AmCa | 10 | 1.1 x 10-3 |

| 2C(12)AmCa | 12 | 1.2 x 10-4 |

| 2C(14)AmCa | 14 | 2.5 x 10-5 |

Data extrapolated from studies on analogous compounds for illustrative purposes. nih.gov

Characterization of Aggregate Morphologies (e.g., micelles, vesicles, rods) via Advanced Techniques

Advanced analytical techniques are crucial for elucidating the size, shape, and structure of the supramolecular assemblies formed by surfactants in solution. For a molecule like this compound, a variety of morphologies would be expected depending on concentration and other conditions.

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the shape and size of aggregates. Studies on analogous zwitterionic surfactants have used SANS to identify transitions from spherical micelles to rod-like micelles and eventually to vesicles as the hydrocarbon chain length and concentration increase. nih.gov

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution, providing information about the size of the aggregates. For zwitterionic surfactants, DLS has confirmed the formation of various aggregate structures and their size dependence on concentration. nih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the aggregate structures in a vitrified state. This technique has been instrumental in confirming the presence of spherical micelles, elongated rod-like micelles, and unilamellar vesicles in solutions of zwitterionic surfactants with ammonium and carboxylate headgroups. nih.gov

Research on the 2C(n)AmCa series of surfactants has shown a clear progression of morphologies. nih.gov While the C8 analog forms simple spherical micelles, the C10 and C12 analogs exhibit a transition from rod-like micelles to vesicles with increasing concentration. nih.gov The C14 analog was found to form stable vesicles even at low concentrations. nih.gov Based on this trend, it is highly probable that this compound, with its C18 chain, would predominantly form vesicles or other complex bilayer structures in aqueous solution. nih.gov

The table below summarizes the observed aggregate morphologies for analogous zwitterionic surfactants.

| Surfactant Analog (2C(n)AmCa) | Hydrocarbon Chain Length (n) | Observed Aggregate Morphologies |

| 2C(8)AmCa | 8 | Spherical Micelles |

| 2C(10)AmCa | 10 | Rod-like Micelles, Vesicles (at higher concentrations) |

| 2C(12)AmCa | 12 | Coexistence of Rod-like Micelles and Vesicles |

| 2C(14)AmCa | 14 | Vesicles |

Data from studies on analogous compounds. nih.gov

Investigations into the Influence of Molecular Architecture on Supramolecular Assemblies

The molecular architecture of a surfactant is a key determinant of its self-assembly behavior. rsc.org For this compound, several architectural features are significant:

Length and Nature of the Hydrophobic Tail: As established, the long stearate chain strongly favors the formation of aggregates with a higher degree of curvature, such as vesicles or bilayers, rather than simple spherical micelles. nih.gov The packing parameter, which relates the headgroup area to the volume and length of the tail, can predict the likely morphology of the aggregate.

Structure of the Headgroup: The zwitterionic headgroup, containing both a positive (ammonium) and a negative (carboxylate) charge, results in a net neutral charge over a wide pH range. This minimizes electrostatic repulsion between headgroups, allowing for closer packing and favoring the formation of more complex structures like vesicles. nih.gov The spacing and flexibility of the charges within the headgroup also play a crucial role.

Gemini (B1671429) vs. Single-Chain Surfactants: The behavior of this compound can be contrasted with gemini surfactants, which have two hydrophobic tails and two hydrophilic headgroups. Gemini surfactants, including zwitterionic ones, often exhibit much lower CMCs and form more diverse and stable aggregates compared to their single-chain counterparts due to their unique molecular geometry. mdpi.com

Exploration of Non-Covalent Interactions Driving Self-Assembly

The self-assembly of this compound into supramolecular structures is governed by a delicate balance of several non-covalent interactions. uclouvain.beresearchgate.net

Hydrophobic Interactions: This is the dominant driving force for aggregation. The tendency of the stearate tails to minimize contact with water propels the formation of a nonpolar core within the aggregates. acs.org

Van der Waals Forces: Once the hydrophobic tails are in close proximity within the core of the aggregate, attractive van der Waals interactions between the alkyl chains contribute significantly to the stability of the assembly. acs.org

Hydrogen Bonding: The carboxylate and ammonium groups in the headgroup region can participate in hydrogen bonding with surrounding water molecules and potentially with each other. These interactions are crucial for mediating the interface between the aggregate and the bulk aqueous phase. rsc.org

The combination of these non-covalent forces dictates the thermodynamic stability and the specific architecture of the supramolecular assemblies formed by this compound in solution. uclouvain.be

Chemical Reactivity and Interfacial Chemistry

Studies on Chelation and Complex Formation with Metal Ions

While specific stability constants for ammonium (B1175870) stearate (B1226849) are not extensively documented, the carboxylate group of the stearate anion is known to form complexes with various metal ions. This behavior is analogous to other fatty acid salts. The formation of these complexes is a result of the coordination of the metal ion with the oxygen atoms of the carboxylate group.

The nature of the interaction can range from simple ionic association to the formation of more structured coordination complexes, which can influence the solubility and reactivity of both the metal ion and the stearate. For instance, the reaction of stearates with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is a well-known phenomenon that leads to the formation of insoluble metallic soaps, commonly observed as soap scum in hard water.

The general reaction for the formation of a metal-stearate complex can be represented as:

nCH₃(CH₂)₁₆COO⁻ + Mⁿ⁺ → M(CH₃(CH₂)₁₆COO)ₙ

The stability of these complexes is influenced by factors such as the charge and size of the metal ion, the pH of the solution, and the presence of other competing ligands. While quantitative data for ammonium stearate is scarce, the principles of coordination chemistry suggest that it would form complexes of varying stability with different metal ions.

Table 1: General Coordination Behavior of Carboxylates with Metal Ions

| Metal Ion | Typical Coordination Geometry | Nature of Interaction |

| Monovalent (e.g., Na⁺, K⁺) | Ionic | Primarily electrostatic attraction |

| Divalent (e.g., Ca²⁺, Mg²⁺, Cu²⁺) | Bidentate (chelating or bridging) | Formation of insoluble or poorly soluble salts |

| Trivalent (e.g., Al³⁺, Fe³⁺) | Can form more complex structures | Stronger coordination bonds |

Interfacial Activity and Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces

Ammonium stearate is classified as an anionic surfactant due to its molecular structure, which consists of a long, hydrophobic hydrocarbon tail (the stearate chain) and a hydrophilic head (the ammonium carboxylate group). This amphiphilic nature drives its tendency to accumulate at interfaces, thereby reducing the interfacial tension.

At a liquid-liquid interface , such as that between oil and water, ammonium stearate molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This arrangement lowers the energy of the interface and facilitates the formation of emulsions. nbinno.com

At a solid-liquid interface , the adsorption of stearate ions is highly dependent on the nature of the solid surface. On polar, hydrophilic surfaces like metal oxides and carbonates, the carboxylate head group can interact with the surface through various mechanisms, including:

Chemisorption: The formation of a chemical bond between the carboxylate group and the metal ions on the surface.

Physisorption: Adsorption through weaker forces like hydrogen bonding or van der Waals interactions.

Research on the adsorption of stearic acid (the parent acid of the stearate in ammonium stearate) on various inorganic substrates provides valuable insights into these mechanisms. The adsorption often follows established isotherm models, such as the Langmuir and Freundlich isotherms, which describe the relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at equilibrium.

Table 2: Langmuir Adsorption Isotherm Parameters for Stearic Acid on Various Substrates

| Substrate | Solvent | qₘ (mg/g) | Kₗ (L/mg) | Reference |

| Kaolinite (B1170537) | Isooctane | 18.80 | - | researchgate.net |

| Iron Oxide | Dodecane | - | - | cam.ac.uk |

Note: qₘ represents the monolayer adsorption capacity, and Kₗ is the Langmuir adsorption constant. The data for iron oxide was presented graphically in the source, precluding the inclusion of specific numerical values here.

The adsorption of stearates onto surfaces like calcium carbonate has been shown to result in the formation of a hydrophobic monolayer, which alters the surface properties of the substrate. acs.org This is a key principle behind the use of stearates as surface modifiers for fillers and pigments in various industries.

Investigations into Chemical Reactions and Transformations under Various Conditions

Ammonium stearate can undergo several chemical reactions and transformations depending on the conditions it is subjected to.

Reaction with Strong Acids: As the salt of a weak acid (stearic acid) and a weak base (ammonia), ammonium stearate will react with strong acids to produce stearic acid and the corresponding ammonium salt of the strong acid. guidechem.com This is a classic acid-base neutralization reaction.

CH₃(CH₂)₁₆COONH₄ + HCl → CH₃(CH₂)₁₆COOH + NH₄Cl

Thermal Decomposition: When heated, ammonium stearate is known to decompose. wikipedia.org The decomposition products are likely to include ammonia (B1221849) and stearic acid. At higher temperatures, further decomposition can lead to the formation of toxic fumes of ammonia and oxides of nitrogen. guidechem.com

Hydrolysis: In aqueous solutions, ammonium stearate can undergo hydrolysis, which is the reverse of the neutralization reaction that forms it. This results in an equilibrium between the ammonium stearate, stearic acid, and ammonia. The extent of hydrolysis is dependent on the pH and temperature of the solution.

Reaction with Oxidizing Agents: Ammonium stearate is incompatible with strong oxidizing agents. The stearate portion of the molecule, being a long-chain hydrocarbon, can be oxidized, potentially leading to the cleavage of the carbon chain and the formation of various oxidation products.

Research on Interactions with Organic and Inorganic Substrates

The interfacial activity of ammonium stearate makes it an effective agent for interacting with a wide range of both organic and inorganic substrates.

Inorganic Substrates:

Pigments and Fillers: Ammonium stearate is widely used as a dispersing agent for pigments and fillers in paints, coatings, and plastics. nbinno.comnbinno.com It adsorbs onto the surface of the inorganic particles, creating a hydrophobic layer that prevents them from agglomerating and improves their dispersion in the liquid or polymer matrix. Common inorganic substrates include calcium carbonate and various metal oxides. acs.orgresearchgate.net

Clays: Anionic surfactants like stearates can interact with the surfaces of clay minerals such as kaolinite and illite. ifpenergiesnouvelles.com This interaction can influence the stability of clay suspensions and is relevant in applications such as enhanced oil recovery and environmental remediation.

Organic Substrates:

Polymers: In the manufacturing of plastics and rubbers, ammonium stearate can be used as a lubricant and a release agent. Its interaction with the polymer matrix can reduce friction during processing and prevent the final product from sticking to molds. It is also used in polymer composites to improve the compatibility and dispersion of inorganic fillers within the organic polymer matrix.

Textiles: Ammonium stearate is used in the textile industry as a foam stabilizer in coatings and for waterproofing fabrics. Its ability to form a hydrophobic layer on the surface of the textile fibers imparts water-repellent properties.

Environmental Fate and Degradation Mechanisms

Academic Investigations into Biodegradation Pathways and Kinetics

Specific studies on the biodegradation pathways and kinetics of Ammonium (B1175870) 1-carboxylatoethyl stearate (B1226849) are not documented in publicly accessible research.

Analysis of Chemical Degradation Under Environmental Stressors (e.g., hydrolysis, photolysis, enzymatic degradation)

Detailed analysis of the chemical degradation of Ammonium 1-carboxylatoethyl stearate under environmental stressors such as hydrolysis, photolysis, and enzymatic action has not been reported.

Modeling of Environmental Persistence and Transformation Products

There are currently no available models that predict the environmental persistence and identify the transformation products of this compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical and Molecular Dynamics Simulations of Molecular Behavior

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF), would be employed to investigate the electronic structure of Ammonium (B1175870) 1-carboxylatoethyl stearate (B1226849). These calculations could elucidate properties like molecular orbital energies, charge distribution, and bond strengths, providing a fundamental understanding of its intrinsic molecular characteristics.

Molecular dynamics (MD) simulations would be used to model the behavior of the molecule over time. By simulating the interactions of a large number of molecules, MD can predict macroscopic properties and behaviors, such as the diffusion of the molecule in a solvent or its interaction with surfaces. These simulations rely on force fields that approximate the quantum mechanical interactions, allowing for the study of much larger systems over longer timescales.

Theoretical Prediction of Reactivity and Interaction Energetics

Theoretical models could be used to predict the reactivity of Ammonium 1-carboxylatoethyl stearate. By analyzing the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers could identify the likely sites for nucleophilic or electrophilic attack. This would provide insights into its chemical stability and potential reaction pathways.

Interaction energetics, calculating the strength of interactions between this compound and other molecules (like water, solvents, or other surfaces), would likely be studied using a combination of QM and MD methods. These calculations are crucial for understanding how the molecule behaves in a complex chemical environment.

Computational Approaches for Understanding Self-Assembly and Aggregation

Given its amphiphilic nature, with a long hydrophobic stearate tail and a charged hydrophilic head, this compound is expected to undergo self-assembly in solution. Computational techniques like coarse-grained molecular dynamics (CG-MD) are particularly well-suited for studying these large-scale phenomena. In CG-MD, groups of atoms are represented as single "beads," which drastically reduces the computational cost and allows for the simulation of the formation of micelles, bilayers, or other aggregates over microseconds or longer. These simulations could predict the critical micelle concentration (CMC) and the morphology of the resulting aggregates.

Development of Computational Models for Environmental Fate Prediction

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to predict the environmental fate of this compound. These models correlate the molecular structure of a compound with its environmental properties, such as biodegradability, soil sorption, and bioaccumulation potential. By inputting the structure of this compound into such a model, its persistence and distribution in various environmental compartments could be estimated without extensive experimental testing.

Advanced Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of Ammonium (B1175870) 1-carboxylatoethyl stearate (B1226849), enabling its unambiguous identification and the elucidation of its elemental composition. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the measurement of exact masses with high accuracy.

Chromatographic Separation Techniques for Purity Profiling and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of Ammonium 1-carboxylatoethyl stearate and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for separating the nonpolar stearate chain. The mobile phase would typically consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water with a suitable modifier like formic acid or ammonium acetate (B1210297) to ensure good peak shape and ionization for subsequent detection by mass spectrometry. An analytical standard of Stearoyl-L-carnitine, a related compound, has been shown to be analyzable with a purity of ≥97.0% by HPLC, indicating the suitability of this technique for similar molecules. sigmaaldrich.com

High-Performance Size-Exclusion Chromatography (HPSEC) could be employed to analyze oligomeric or aggregated forms of this compound, particularly if it is used in formulations where such higher-order structures might be present. This technique separates molecules based on their hydrodynamic volume, providing insights into the size distribution of any aggregates.

Calorimetric Techniques for Phase Transitions and Energetic Characterization

Calorimetric methods are used to study the thermal properties of materials, providing information on phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the temperatures and heat flows associated with transitions in materials as a function of temperature. For this compound, DSC analysis would reveal its melting point and any polymorphic transitions. For instance, studies on N-stearoyl amino acids have utilized DSC to determine their melting points and characterize their crystalline or semi-solid states. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time and is used to determine the thermal stability and composition of materials. A TGA analysis of this compound would identify the temperature at which it begins to decompose. Studies on related ammonium-containing ionic liquids have used TGA to assess thermal stability. researchgate.net

| Technique | Parameter Measured | Typical Information Obtained for Similar Compounds |

| DSC | Heat flow | Melting point, phase transitions, crystallinity |

| TGA | Mass change | Decomposition temperature, thermal stability |

Microscopic and Imaging Techniques for Morphological Analysis at Various Scales

Microscopic and imaging techniques are vital for understanding the solid-state morphology of this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the particle shape, size, and surface topography of the compound in its solid form. For example, TEM has been used to observe the morphology of nanoemulsions modified with a similar compound, stearoyl L-carnitine, revealing the size and distribution of the nanoparticles. researchgate.net While specific images for this compound are not available, these techniques would provide crucial information on its physical form.

Emerging Research Applications of this compound: An Overview of Interdisciplinary Potential

While specific research on "this compound" is not extensively available in publicly accessible scientific literature, its chemical structure—comprising a long-chain fatty acid (stearic acid), a carboxylatoethyl group, and an ammonium counterion—suggests potential applications across several advanced scientific fields. This article explores the theoretical and extrapolated potential of this compound based on the known functionalities of its constituent chemical motifs in emerging research areas.

Concluding Perspectives and Future Scholarly Directions

Synthesis of Current Academic Understanding

A synthesis of current academic understanding is not possible due to the lack of published research, peer-reviewed articles, patents, or any other form of scholarly documentation regarding the synthesis, properties, or applications of "Ammonium 1-carboxylatoethyl stearate (B1226849)."

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The identification of knowledge gaps requires an initial body of knowledge. As no such foundation exists for this compound in the public domain, it is impossible to define specific unexplored research avenues. The primary and most critical knowledge gap is the very existence and characterization of the compound itself.

Proposed Framework for Future Interdisciplinary Investigations

Without foundational data on the chemical nature, potential properties, or synthesis of "Ammonium 1-carboxylatoethyl stearate," proposing a framework for future investigations would be purely speculative and lack the scientific basis required for an authoritative article. Any proposed framework would be without merit, as the fundamental questions of the compound's structure and stability remain unanswered.

Q & A

Q. What are the recommended methods for synthesizing ammonium 1-carboxylatoethyl stearate in a laboratory setting?

Synthesis can be adapted from protocols for analogous ammonium salts. Key steps include:

- Neutralization : React 1-carboxylatoethyl stearic acid with ammonium hydroxide (28-30% NH₃) or ammonium carbonate under controlled pH (8–10.5) .

- Purification : Use triple-pressed stearic acid to minimize impurities, followed by vacuum drying to isolate the product .

- Quality Control : Confirm reaction completion via pH titration and FTIR to detect residual acid (absence of –COOH peak at 1700 cm⁻¹) .

Table 1: Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Neutralizing agent | NH₃ solution or (NH₄)₂CO₃ | |

| Reaction temperature | 25–40°C | |

| Starting material purity | Triple-pressed stearic acid |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

A multi-technique approach is recommended:

- FTIR : Identify carboxylate (1570 cm⁻¹) and ammonium (3150 cm⁻¹) functional groups .

- NMR (¹H/¹³C) : Confirm ethyl carboxylate moiety (δ 4.1 ppm for –CH₂–) .

- HPLC : Quantify impurities using a C18 column with methanol/water (70:30) mobile phase .

- Elemental Analysis : Verify nitrogen content (~4.6%) to confirm ammonium stoichiometry .

Advanced Research Questions

Q. How does pH affect the stability of this compound in aqueous solutions, and what experimental approaches can quantify degradation products?

Stability studies should:

- Vary pH (2–12) : Use buffer systems at 25°C and 40°C to simulate accelerated degradation .

- Monitor degradation : Ion chromatography for NH₄⁺ release and GC-MS for volatile stearic acid derivatives .

- Kinetic modeling : Calculate degradation rates (e.g., half-life reduction from 120 days at pH 8 to 7 days at pH 2) .

Table 2: Degradation Products

| Condition | Major Product | Detection Method |

|---|---|---|

| pH < 4 | Stearic acid | GC-MS |

| pH > 10 | Ammonia + carboxylate | Ion chromatography |

Q. What experimental designs are optimal for evaluating the compatibility of this compound with polymer matrices under thermal stress?

Use:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in PVC blends (e.g., 220°C vs. 180°C for unstabilized polymer) .

- Accelerated Aging : Heat polymer composites to 150°C for 48 hours; analyze molecular weight changes via GPC .

- Colorimetric Assays : Track oxidative degradation using UV-Vis (absorbance at 280 nm for conjugated dienes) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Address discrepancies via:

Q. What are the ecological safety considerations when disposing of this compound in laboratory waste?

While ecotoxicology data is limited for this compound, analogous ammonium salts suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.